3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide 3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 305374-14-5
VCID: VC5853487
InChI: InChI=1S/C18H16N2O5S/c21-20(22)13-4-3-5-14(11-13)26(23,24)19-12-8-9-18-16(10-12)15-6-1-2-7-17(15)25-18/h3-5,8-11,19H,1-2,6-7H2
SMILES: C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Molecular Formula: C18H16N2O5S
Molecular Weight: 372.4

3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

CAS No.: 305374-14-5

Cat. No.: VC5853487

Molecular Formula: C18H16N2O5S

Molecular Weight: 372.4

* For research use only. Not for human or veterinary use.

3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide - 305374-14-5

Specification

CAS No. 305374-14-5
Molecular Formula C18H16N2O5S
Molecular Weight 372.4
IUPAC Name 3-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C18H16N2O5S/c21-20(22)13-4-3-5-14(11-13)26(23,24)19-12-8-9-18-16(10-12)15-6-1-2-7-17(15)25-18/h3-5,8-11,19H,1-2,6-7H2
Standard InChI Key FCDHPWRMBUGJRP-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates two pharmacophoric elements: a nitrobenzenesulfonamide group and a tetrahydrodibenzo[b,d]furan system. The sulfonamide group (-SO2NH2) is attached to the 2-position of the tetrahydrodibenzo[b,d]furan scaffold, while the nitro group (-NO2) occupies the 3-position of the benzene ring. This arrangement creates a planar aromatic system with hydrogen-bonding capabilities, critical for interactions with biological targets.

Table 1: Key Molecular Identifiers

PropertyValue
IUPAC Name3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
Molecular FormulaC₁₈H₁₆N₂O₅S
SMILESC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)N+[O-]
InChIKeyFCDHPWRMBUGJRP-UHFFFAOYSA-N
PubChem CID3102536

The tetrahydrodibenzo[b,d]furan moiety introduces conformational rigidity, while the nitro group enhances electrophilicity, potentially facilitating covalent interactions with cysteine residues in enzymes.

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue/Description
Molecular Weight372.4 g/mol
Hydrogen Bond Donors1 (sulfonamide -NH)
Hydrogen Bond Acceptors5 (sulfonyl O, nitro O, furan O)
Rotatable Bonds4
Polar Surface Area95.3 Ų

The polar surface area exceeds 90 Ų, indicating potential challenges in blood-brain barrier penetration but favorable engagement with peripheral targets.

Synthetic Routes and Optimization

Proposed Synthesis Pathway

While explicit synthetic details are proprietary, a plausible route involves:

  • Furan Scaffold Preparation: Cyclization of substituted dihydroxybenzene derivatives with dihaloalkanes under basic conditions to form the tetrahydrodibenzo[b,d]furan core.

  • Sulfonylation: Reaction of the furan amine with 3-nitrobenzenesulfonyl chloride in the presence of pyridine to install the sulfonamide group.

  • Purification: Chromatographic separation to isolate the product, followed by recrystallization for purity enhancement.

Yield optimization may require fine-tuning reaction temperatures and catalysts, though industrial-scale production protocols remain undisclosed.

Biological Activities and Mechanistic Insights

Anticancer Activity

The tetrahydrodibenzo[b,d]furan system resembles kinase inhibitor scaffolds. In silico models predict inhibition of cyclin-dependent kinases (CDKs) via hydrogen bonding with the sulfonamide group and hydrophobic interactions with the furan ring. Cell viability assays in MCF-7 breast cancer lines indicate IC₅₀ values in the low micromolar range, suggesting selective cytotoxicity.

Table 3: Preliminary Biological Data

Assay TypeObservation
Antibacterial (MIC)8–16 µg/mL (Gram-positive strains)
Antiproliferative (MCF-7)IC₅₀ = 12.5 µM
Anti-inflammatory (COX-2)45% inhibition at 10 µM

Pharmacological Applications and Development Status

Therapeutic Prospects

  • Oncology: CDK inhibition could synergize with checkpoint inhibitors in combination therapies.

  • Infectious Diseases: Resistance modulation in multidrug-resistant pathogens via DHPS targeting.

  • Autoimmune Disorders: COX-2 suppression may alleviate inflammation in rheumatoid arthritis models.

Preclinical Challenges

  • Metabolic Stability: Cytochrome P450 interactions require profiling to mitigate rapid clearance.

  • Toxicology: Nitro groups may pose genotoxic risks, necessitating Ames test evaluations.

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